molecular formula C6H5BrClNO2S B1449038 2-Bromo-6-chlorobenzenesulfonamide CAS No. 1261551-83-0

2-Bromo-6-chlorobenzenesulfonamide

Cat. No. B1449038
M. Wt: 270.53 g/mol
InChI Key: HXMFRDWPKLMMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-chlorobenzenesulfonamide is a chemical compound with the CAS Number: 1261551-83-0 . It has a molecular weight of 270.53 . It is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-6-chlorobenzenesulfonamide . The InChI code for this compound is 1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) .

Scientific Research Applications

Chemical Synthesis and Biological Screening

2-Bromo-6-chlorobenzenesulfonamide derivatives have been synthesized and assessed for their biological potential. The compounds exhibited moderate to good activities against Gram-negative & Gram-positive bacteria and showed enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. These results indicate its potential use in medicinal chemistry and drug discovery (Aziz‐ur‐Rehman et al., 2014).

Crystal Structure Analysis

The crystal structure of 2-Bromo-6-chlorobenzenesulfonamide derivatives has been studied, especially focusing on the stereostructures and absolute configurations. These studies are vital for understanding the chemical behavior and interactions of the compounds, which can be crucial in drug design and other applications in the pharmaceutical industry (Zhixu Zhou et al., 2015).

Photodynamic Therapy for Cancer Treatment

Derivatives of 2-Bromo-6-chlorobenzenesulfonamide have been used to synthesize new zinc phthalocyanine compounds with high singlet oxygen quantum yield. These compounds show significant potential in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in photodynamic therapy (M. Pişkin et al., 2020).

Water and Chemical Transport Studies

2-Bromo-6-chlorobenzenesulfonamide has been used as a tracer in studies of water and chemical transport in soil and rock. Its properties make it suitable for tracing due to its relatively nonreactive nature with soil and rock constituents and its low environmental background concentrations (B. Lepore & P. Barak, 2009).

Safety And Hazards

The safety information for this compound includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-bromo-6-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMFRDWPKLMMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chlorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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